8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by its unique structure, which includes an ethoxyethylthio group, a methyl group, and a pentyl chain attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available purine derivatives. The key steps include:
Alkylation: Introduction of the pentyl group at the 7-position of the purine ring.
Thioether Formation: Reaction of the purine derivative with 2-ethoxyethylthiol to introduce the ethoxyethylthio group at the 8-position.
Methylation: Introduction of the methyl group at the 3-position.
The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The ethoxyethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethylthio group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-((2-hydroxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a hydroxyethylthio group instead of an ethoxyethylthio group.
8-((2-methoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methoxyethylthio group.
Uniqueness
The presence of the ethoxyethylthio group in 8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
Properties
IUPAC Name |
8-(2-ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-6-7-8-19-11-12(18(3)14(21)17-13(11)20)16-15(19)23-10-9-22-5-2/h4-10H2,1-3H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSIABJIHCAWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCOCC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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